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molecular formula C8H10BrNO B8816726 (3-Bromo-2-methoxyphenyl)methanamine

(3-Bromo-2-methoxyphenyl)methanamine

Cat. No. B8816726
M. Wt: 216.07 g/mol
InChI Key: RFQNUISDIYZSHI-UHFFFAOYSA-N
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Patent
US08067408B2

Procedure details

To a suspension of 2-{[3-bromo-2-(methyloxy)phenyl]methyl}-1H-isoindole-1,3(2H)-dione (26.7 g, 77.2 mmol) in EtOH (300 mL), hydrazine hydrate (7.8 g, 154 mmol) was added, and the reaction mixture was heated to 90° C. for 4 h. After cooled to room temperature, the mixture was filtered and the solid was washed with EtOAc (300 mL×2). The filtrate was concentrated to about 50 mL and filtered again. After removing the solvent, the residue was dissolved in 20 mL of MeOH, and then 1N HCl was added to obtain a white solid. Then the white solid was recrystallized with MeOH-Et2O to obtain 9.0 g of the product. Yield: 46.3%. 1H NMR (400 MHz, D2O) δ 3.79 (s, 3H), 4.13 (s, 2H), 7.02 (t, J=7.6 Hz, 1 H), 7.27 (d, J=8.0 Hz, 1 H), 7.57 (d, J=8.0 Hz, 1 H); 13C NMR (100 MHz, D2O) δ 37.7, 60.2, 115.6, 125.3, 126.6, 128.8, 133.8, 153.7; MS: m/z 254.1 (M+); HPLC: retention time: 7.618 min; purity: 98.8%.
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
46.3%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:20][CH3:21])=[C:4]([CH2:8][N:9]2C(=O)C3C(=CC=CC=3)C2=O)[CH:5]=[CH:6][CH:7]=1.O.NN>CCO>[Br:1][C:2]1[C:3]([O:20][CH3:21])=[C:4]([CH2:8][NH2:9])[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
26.7 g
Type
reactant
Smiles
BrC=1C(=C(C=CC1)CN1C(C2=CC=CC=C2C1=O)=O)OC
Name
Quantity
7.8 g
Type
reactant
Smiles
O.NN
Name
Quantity
300 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
After cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the solid was washed with EtOAc (300 mL×2)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to about 50 mL
FILTRATION
Type
FILTRATION
Details
filtered again
CUSTOM
Type
CUSTOM
Details
After removing the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 20 mL of MeOH
ADDITION
Type
ADDITION
Details
1N HCl was added
CUSTOM
Type
CUSTOM
Details
to obtain a white solid
CUSTOM
Type
CUSTOM
Details
Then the white solid was recrystallized with MeOH-Et2O

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=CC1)CN)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 46.3%
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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